molecular formula C21H21N3O2S B11142609 2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide

2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide

Cat. No.: B11142609
M. Wt: 379.5 g/mol
InChI Key: PXUZEUWHLOACLV-UHFFFAOYSA-N
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Description

2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide is a complex organic compound that features a pyridazine ring substituted with a phenyl group containing a methylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the phenyl and phenethylacetamide groups. Key steps may include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-(methylsulfanyl)phenyl group can be carried out via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

    Amidation: The final step involves the coupling of the pyridazine derivative with phenethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyridazine derivatives.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
  • Ethyl acetoacetate
  • 3-Benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine

Uniqueness

2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide is unique due to its specific substitution pattern on the pyridazine ring and the presence of the methylsulfanyl group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C21H21N3O2S/c1-27-18-9-7-17(8-10-18)19-11-12-21(26)24(23-19)15-20(25)22-14-13-16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,22,25)

InChI Key

PXUZEUWHLOACLV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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